

# "4-(4-Methoxyphenyl)pyrrolidin-2-one" CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

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## An In-Depth Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(4-Methoxyphenyl)pyrrolidin-2-one**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

## Core Compound Identity

Chemical Name: **4-(4-Methoxyphenyl)pyrrolidin-2-one**

Property	Value	Source
CAS Number	103859-86-5	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	191.23 g/mol	<a href="#">[1]</a>

The structure of **4-(4-Methoxyphenyl)pyrrolidin-2-one** is characterized by a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxyphenyl group. This scaffold is a recurring motif in a variety of biologically active molecules.

## The Pyrrolidinone Core: A Privileged Scaffold in Drug Discovery

The pyrrolidinone ring is a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its significance.<sup>[2]</sup> This five-membered nitrogen heterocycle offers a unique combination of properties that make it an attractive scaffold for medicinal chemists:

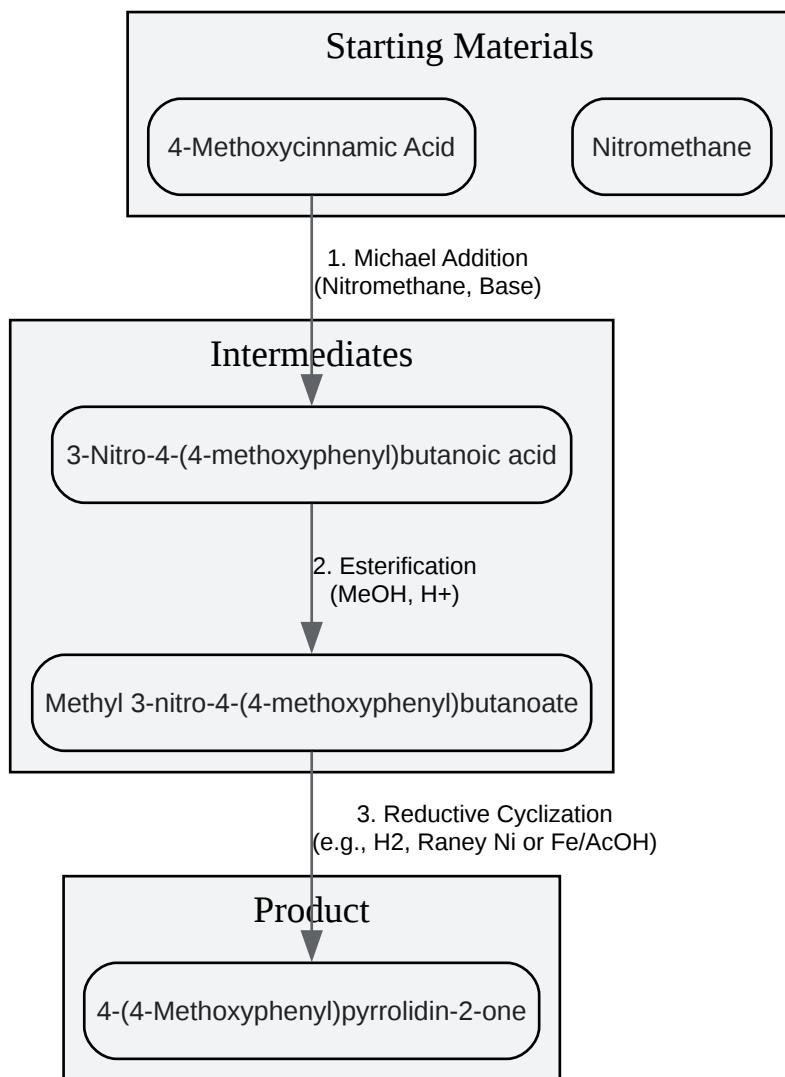
- **Three-Dimensionality:** The non-planar,  $sp^3$ -hybridized nature of the pyrrolidinone ring allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.
- **Stereochemical Complexity:** The chiral centers within the pyrrolidinone scaffold introduce stereochemical diversity. Different stereoisomers of a compound can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins.
- **Versatility in Functionalization:** The pyrrolidinone ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

The pyrrolidinone nucleus is a key component in drugs with a wide range of therapeutic applications, including nootropic agents like piracetam, anticonvulsants, and anticancer agents.

## Synthesis Strategies for 4-Aryl-Substituted Pyrrolidin-2-ones

The synthesis of 4-aryl-substituted pyrrolidin-2-ones, such as the title compound, can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. A common and effective strategy involves the Michael addition of a nitroalkane to an  $\alpha,\beta$ -unsaturated ester, followed by reductive cyclization.

A plausible synthetic pathway to **4-(4-Methoxyphenyl)pyrrolidin-2-one** is outlined below. This approach is based on a general method for the synthesis of 4-phenyl-2-pyrrolidone.[3]



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Caption: A potential synthetic workflow for **4-(4-Methoxyphenyl)pyrrolidin-2-one**.

## Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure that can be adapted for the synthesis of **4-(4-Methoxyphenyl)pyrrolidin-2-one**.

Step 1: Michael Addition

- To a solution of 4-methoxycinnamic acid in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
- Add nitromethane dropwise to the reaction mixture at room temperature.
- Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Acidify the reaction mixture and extract the product, 3-nitro-4-(4-methoxyphenyl)butanoic acid, with an organic solvent.

#### Step 2: Esterification

- Dissolve the crude 3-nitro-4-(4-methoxyphenyl)butanoic acid in methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reflux the mixture for several hours.
- Remove the solvent under reduced pressure and purify the resulting methyl ester, if necessary.

#### Step 3: Reductive Cyclization

- Dissolve the methyl 3-nitro-4-(4-methoxyphenyl)butanoate in a solvent like methanol or acetic acid.
- Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H<sub>2</sub> gas with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., iron powder in acetic acid).
- The reaction is typically carried out at elevated temperature and pressure for catalytic hydrogenation or at reflux for chemical reduction.
- Upon completion of the reaction, filter off the catalyst (if used) and remove the solvent.
- Purify the final product, **4-(4-Methoxyphenyl)pyrrolidin-2-one**, by crystallization or column chromatography.

## Physicochemical and Spectroscopic Data

The identity and purity of synthesized **4-(4-Methoxyphenyl)pyrrolidin-2-one** would be confirmed through various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy is a powerful tool for structural elucidation. The  $^1\text{H}$  NMR spectrum of 4-(4'-Methoxyphenyl)-2-pyrrolidinone is available and can be used as a reference for characterization.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the lactam (around  $3200\text{ cm}^{-1}$ ), the C=O of the lactam (around  $1680\text{ cm}^{-1}$ ), and the C-O stretching of the methoxy group.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak  $[\text{M}]^+$  expected at  $\text{m/z} = 191.23$ .

## Potential Applications in Drug Development

While specific biological activity data for **4-(4-Methoxyphenyl)pyrrolidin-2-one** is not extensively reported in publicly available literature, the broader class of 4-aryl-pyrrolidin-2-ones has shown promise in various therapeutic areas. The introduction of the 4-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrrolidinone scaffold.

- Central Nervous System (CNS) Activity: The pyrrolidinone core is a well-known pharmacophore for CNS-active agents. For instance, derivatives of 4-hydroxyphenyl-substituted pyrrolidin-2-ones have been investigated as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission.[\[5\]](#)
- Antimicrobial and Antioxidant Properties: Studies on 1,4-disubstituted pyrrolidin-2-ones containing a 4-methoxyphenyl group at the 1-position have demonstrated antibacterial and antioxidant activities.[\[6\]](#) While the substitution pattern is different, it highlights the potential of the methoxyphenyl-pyrrolidinone combination to yield compounds with these biological effects.
- Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes. For example, some pyrrolidinone derivatives are potent inhibitors of dipeptidyl peptidase IV

(DPP-IV), an important target in the treatment of type 2 diabetes.

The 4-methoxyphenyl substituent can engage in specific interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, and can also influence the overall lipophilicity and metabolic stability of the molecule.

## Future Directions

Further investigation into the biological activity of **4-(4-Methoxyphenyl)pyrrolidin-2-one** is warranted. Screening this compound against a panel of biological targets, particularly those in the CNS and those related to microbial infections, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, involving modification of the methoxy group and the pyrrolidinone ring, would provide valuable insights for the design of more potent and selective analogs.

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